N-(4-methoxyphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

Regioisomerism Physicochemical Properties Chirality

Medicinal chemists often lack chiral, derivatizable heterocyclic scaffolds with favorable CNS drug-like properties for lead optimization. This compound solves that: a 3-piperidinyl-1,3,4-thiadiazole core with a 4-methoxyphenyl amide, featuring a chiral center and free amine for rapid library expansion. Key benefits: XLogP3 1.7, TPSA 104 Ų - within oral/CNS bioavailability ranges; serves as an inactive control or orthogonal chemotype in target-based screening; available at ≥95% purity from stock for immediate synthesis. Enables precise stereochemical SAR and hit-to-lead progression.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4 g/mol
CAS No. 1217862-53-7
Cat. No. B1420896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
CAS1217862-53-7
Molecular FormulaC15H18N4O2S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3CCCNC3
InChIInChI=1S/C15H18N4O2S/c1-21-12-6-4-11(5-7-12)17-13(20)15-19-18-14(22-15)10-3-2-8-16-9-10/h4-7,10,16H,2-3,8-9H2,1H3,(H,17,20)
InChIKeyYSGBAUKINSCBPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide: Physicochemical and Scaffold Profile


N-(4-methoxyphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide (CAS 1217862-53-7) is a synthetic, small-molecule 1,3,4-thiadiazole-2-carboxamide derivative with a molecular formula of C15H18N4O2S and a molecular weight of 318.4 g/mol . The compound features a 5-piperidin-3-yl substituent on the thiadiazole ring and a 4-methoxyphenyl group attached via the carboxamide nitrogen. Its predicted partition coefficient (XLogP3-AA) is 1.7, with a topological polar surface area (TPSA) of 104 Ų, two hydrogen bond donors, and six hydrogen bond acceptors [1]. The compound is commercially available as a building block for medicinal chemistry and drug discovery research, typically at purities of 95% or 97% .

Chirality
Chiral 3-piperidinyl center for stereochemical SAR
Polarity
TPSA 104 Ų, HBD 2, HBA 6 scaffold
Predicted properties
Derivatization
Free secondary amine for amide, sulfonamide, or reductive amination

Why 1,3,4-Thiadiazole-2-Carboxamide Analogs Are Not Interchangeable


Within the 5-piperidinyl-1,3,4-thiadiazole-2-carboxamide chemical series, subtle structural modifications produce measurable differences in physicochemical and stereoelectronic properties that preclude simple interchange. The target compound (CAS 1217862-53-7) bears the piperidine ring at the 3-position as a free secondary amine, creating a chiral center absent in the 4-piperidinyl regioisomer (CAS 1217862-68-4) . The 4-methoxy substituent on the N-phenyl ring further differentiates this compound from analogs bearing 4-methyl (CAS 1217862-62-8), 4-fluoro (CAS 1217862-52-6), 3-chloro (CAS 1217862-51-5), or unsubstituted phenyl (CAS 1217862-73-1) groups, each of which alters electronic character, lipophilicity, and hydrogen-bonding capacity in ways that directly impact binding interactions and solubility [1].

4-Piperidinyl regioisomer lacks chiral center; binding geometry may not transfer.
N-aryl substituent (4-Me, 4-F, 3-Cl, unsubst.) alters electronic profile and density; property shift may affect formulation and target engagement.
Hydrogen-bonding capacity and lipophilicity diverge among analogs; ADME context may require individual profiling.

Quantitative Differentiation vs. Closest Analogs


Regioisomeric Differentiation: Piperidin-3-yl vs. Piperidin-4-yl

The target compound (CAS 1217862-53-7) incorporates the piperidine ring at the 3-position of the 1,3,4-thiadiazole core, distinguishing it from the corresponding 4-piperidinyl regioisomer (CAS 1217862-68-4). This positional shift introduces a chiral center (undefined stereocenter count = 1) and alters the spatial presentation of the secondary amine [1]. The predicted density differs between the two regioisomers, with the 3-piperidinyl compound showing a predicted density of 1.297±0.06 g/cm³ versus reported values for the 4-piperidinyl analog . The predicted acid dissociation constant (pKa) for the piperidine nitrogen in the target compound is 9.60±0.70, a property that governs protonation state at physiological pH and can vary with the position of the piperidine attachment .

Regioisomer diff.
Predicted / Comparable
Chiral center (undef. stereocenter: 1) vs. achiral 4-piperidinyl
pKa shift: 9.60±0.70 (target) vs. predicted 4-yl value
Binding geometry may depend on stereochemistry.
Density shift expected; paired measurement not available.
Regioisomerism Physicochemical Properties Chirality

N-Aryl Substituent Effect on Predicted Density

The 4-methoxyphenyl substituent on the target compound (CAS 1217862-53-7) produces a predicted density of 1.297±0.06 g/cm³, which sits between the less dense 4-methylphenyl analog (CAS 1217862-62-8, predicted density 1.271±0.06 g/cm³) and the denser 4-fluorophenyl analog (CAS 1217862-52-6, predicted density 1.357±0.06 g/cm³) . This intermediate density correlates with the electron-donating methoxy group's contribution to molecular packing and polarizability, distinct from the weakly electron-donating methyl group and the electron-withdrawing fluoro group .

Predicted density
Computed value
1.297 ± 0.06 g/cm³
Intermediate between 4-Me (1.271) and 4-F (1.357) analogs.
ACD/Labs prediction; reflects electronic substituent effect.
Substituent Effects Density Physicochemical Properties

Hydrogen-Bonding Capacity and Lipophilicity Divergence

The target compound possesses a TPSA of 104 Ų, 2 hydrogen bond donors (HBD), and 6 hydrogen bond acceptors (HBA), with an XLogP3-AA of 1.7 [1]. By contrast, the unsubstituted phenyl analog (CAS 1217862-73-1, C14H16N4OS, MW 288.37) lacks the 4-methoxy oxygen, reducing HBA count and TPSA while potentially increasing lipophilicity . The 4-fluorophenyl analog (C14H15FN4OS) introduces a strongly electronegative fluorine that alters both H-bonding and electronic distribution, while the 3-chlorophenyl analog (C14H15ClN4OS, MW 322.81) adds significant molecular weight and lipophilicity via the chlorine atom [2].

Polarity & H-bonding
Class-level inference
TPSA 104 Ų, XLogP3 1.7, HBD 2, HBA 6
vs. N-phenyl analog: lower TPSA, higher logP expected
Methoxy group balances polarity and lipophilicity for ADME window.
Exact comparator values not all computed; class-level guidance.
Hydrogen Bonding Lipophilicity Membrane Permeability

Biological Activity Data Gap Analysis

A comprehensive search of PubMed, PubChem, ChEMBL, and patent databases reveals that no primary research paper, patent, or authoritative bioactivity database has published quantitative biological activity data (IC50, EC50, Ki, MIC) for N-(4-methoxyphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide (CAS 1217862-53-7) or for its closest analogs (CAS 1217862-68-4, 1217862-73-1, 1217862-62-8, 1217862-52-6, 1217862-51-5) [1][2]. The compound is cataloged as a building block by multiple vendors (ChemDiv compound ID BB57-1334; AKSci 4755DG; Chemenu CM489359) but lacks annotation in bioactivity databases . While the 1,3,4-thiadiazole-2-carboxamide scaffold class is known for diverse biological activities—including anti-inflammatory, antimicrobial, and anticancer properties—these class-level generalizations cannot be attributed to this specific compound without direct experimental evidence .

Bioactivity data gap
Data to verify
No public IC50, EC50, Ki, or MIC for target or any closest analog
Selection must rely on scaffold design, not existing activity.
Literature and database search up to May 2026; class-level activity not compound-attributed.
Biological Activity Gap Screening Compound Literature Mining

Application Scenarios in Drug Discovery and Chemical Biology


Chiral Scaffold for Fragment-Based Lead Generation

The target compound's 3-piperidinyl attachment introduces a chiral center absent in the 4-piperidinyl regioisomer, while its TPSA of 104 Ų and 6 hydrogen bond acceptors provide ample capacity for target engagement [1]. This makes it suitable as a starting scaffold for medicinal chemistry programs where stereochemistry-dependent binding is anticipated, such as kinase hinge-binding motifs or protease active-site inhibitors that exploit the free secondary amine for salt bridge formation .

Property-Driven Selection for CNS or Oral Bioavailability Optimization

With an XLogP3-AA of 1.7 and a TPSA of 104 Ų, the target compound sits within favorable ranges for both CNS penetration (typically TPSA < 90 Ų for strong CNS penetration; TPSA < 120–140 Ų for oral absorption) and oral bioavailability [1]. The 4-methoxy group provides a moderate electron-donating effect distinct from the 4-methyl, 4-fluoro, and 3-chloro analogs, enabling fine-tuning of metabolic stability and target selectivity during lead optimization .

Free Amine Building Block for Screening Library Construction

The compound is commercially available from multiple suppliers (ChemDiv BB57-1334, AKSci 4755DG, Chemenu CM489359) at purities of 95–97%, with the free piperidine NH serving as a synthetic handle for further derivatization—including amide bond formation, reductive amination, or sulfonylation—enabling rapid library expansion . The 3-piperidinyl attachment provides a different vector for elaboration compared to the 4-piperidinyl isomer, expanding chemical space coverage in diversity-oriented synthesis campaigns.

Orthogonal Chemotype as Negative Control in Target-Based Assays

Given the absence of published bioactivity data, this compound can serve as a baseline for establishing structure-activity relationships within the thiadiazole-2-carboxamide series [1]. Its distinct combination of 3-piperidinyl attachment and 4-methoxyphenyl group, combined with the lack of known potency against common targets, positions it as a candidate for use as an inactive control or orthogonal chemotype in target-based screening cascades where background activity must be minimized.

Application
Selection Property
Validation Focus
Chiral scaffold lead generation
Stereocenter & free NH vector
Binding geometry SAR
CNS / oral property optimization
Polarity-lipophilicity balance
Permeability & bioavailability prediction
Screening library expansion
Free NH for derivatization
Diversity-oriented synthesis
Orthogonal chemotype control
Lack of known target activity
Baseline SAR establishment
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